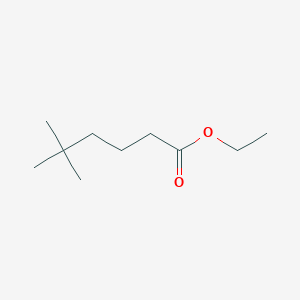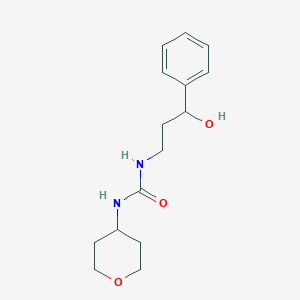
Ethyl 5,5-dimethylhexanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 5,5-dimethylhexanoate is an organic compound with the molecular formula C10H20O2. It is an ester, characterized by its pleasant odor and is often used in various chemical applications. The compound is known for its stability and relatively low toxicity, making it a valuable substance in both research and industrial settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl 5,5-dimethylhexanoate can be synthesized through the reaction of 3,3-dimethyl-1-butene with ethyl bromoacetate. The reaction typically occurs in the presence of a solvent such as hexane and water, and it is often irradiated for about 6 hours to achieve a yield of approximately 53% .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound .
Chemical Reactions Analysis
Types of Reactions: Ethyl 5,5-dimethylhexanoate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, especially in the presence of strong nucleophiles like sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Sodium ethoxide.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters.
Scientific Research Applications
Ethyl 5,5-dimethylhexanoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of more complex molecules.
Biology: The compound is utilized in the study of esterases and other enzymes that catalyze the hydrolysis of esters.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, particularly in the synthesis of drugs with ester functionalities.
Mechanism of Action
The mechanism of action of ethyl 5,5-dimethylhexanoate involves its interaction with specific molecular targets, primarily through ester hydrolysis. Enzymes such as esterases catalyze the hydrolysis of the ester bond, leading to the formation of the corresponding alcohol and carboxylic acid. This process is crucial in various biochemical pathways and industrial applications .
Comparison with Similar Compounds
- Ethyl acetate
- Methyl butyrate
- Ethyl propionate
- Isopropyl butyrate
Comparison: Ethyl 5,5-dimethylhexanoate is unique due to its branched structure, which imparts distinct physical and chemical properties compared to its linear counterparts. This branching can influence its reactivity, solubility, and interaction with biological systems, making it a valuable compound in specific applications where other esters may not be as effective .
Properties
IUPAC Name |
ethyl 5,5-dimethylhexanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-5-12-9(11)7-6-8-10(2,3)4/h5-8H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGIFPHVHSPAVHB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104093-22-3 |
Source


|
| Record name | ethyl 5,5-dimethylhexanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(5-chloro-2,4-dimethoxyphenyl)-2-(3-fluorophenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-ene-8-carboxamide](/img/structure/B2361152.png)

![N-(5-fluoro-2-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide](/img/structure/B2361159.png)

![1-(4-methoxy-3-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}phenyl)ethan-1-one](/img/structure/B2361161.png)

![1-((1-(Benzo[d]thiazol-2-yl)piperidin-4-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2361163.png)
![(2E)-3-[4-(3-chlorobenzoyl)-1-methyl-1H-pyrrol-2-yl]-2-[5-(dimethylamino)-1,3,4-oxadiazol-2-yl]prop-2-enenitrile](/img/structure/B2361164.png)


![2,2-dimethyl-N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}propanamide](/img/structure/B2361169.png)
![Ethyl 2-[4-(diethylamino)benzoyl]imino-3-prop-2-enyl-1,3-benzothiazole-6-carboxylate](/img/structure/B2361170.png)

![4-(Ethoxymethylidene)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,2,3,4-tetrahydroisoquinoline-1,3-dione](/img/structure/B2361173.png)
